2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a furan ring substituted with methyl groups and a carboxylic acid group, along with a hydrazide linkage to a benzylidene moiety containing a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions.
Hydrazide formation: Reaction of the carboxylic acid with hydrazine or its derivatives.
Benzylidene linkage: Condensation of the hydrazide with 4-methylsulfanylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety or the furan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the furan ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced benzylidene derivatives, hydrogenated furan rings.
Substitution products: Halogenated furans, substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
Furan-3-carboxylic acid: A related compound with a carboxylic acid group on the furan ring.
Benzylidene hydrazides: A class of compounds with similar hydrazide linkages to benzylidene moieties.
Uniqueness
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfanyl group, in particular, may impart distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H16N2O2S |
---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2,5-dimethyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-14(11(2)19-10)15(18)17-16-9-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI-Schlüssel |
LQIIUOLZXOQVCW-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)SC |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.